molecular formula C24H33N3O B11137444 N-(octahydro-2H-quinolizin-1-ylmethyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide

N-(octahydro-2H-quinolizin-1-ylmethyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide

Cat. No.: B11137444
M. Wt: 379.5 g/mol
InChI Key: KBACKDWBFWWHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-5H,6H,7H,8H,9H,10H-CYCLOHEPTA[B]INDOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines the indole moiety with a quinolizidine ring system, making it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

Types of Reactions

N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-5H,6H,7H,8H,9H,10H-CYCLOHEPTA[B]INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the indole ring .

Scientific Research Applications

N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-5H,6H,7H,8H,9H,10H-CYCLOHEPTA[B]INDOLE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-5H,6H,7H,8H,9H,10H-CYCLOHEPTA[B]INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The quinolizidine ring system may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H33N3O

Molecular Weight

379.5 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide

InChI

InChI=1S/C24H33N3O/c28-24(25-16-18-7-6-14-27-13-5-4-10-23(18)27)17-11-12-22-20(15-17)19-8-2-1-3-9-21(19)26-22/h11-12,15,18,23,26H,1-10,13-14,16H2,(H,25,28)

InChI Key

KBACKDWBFWWHPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=C(C=C3)C(=O)NCC4CCCN5C4CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.